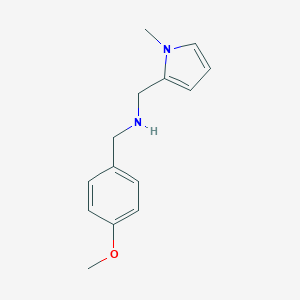
N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine is an organic compound that belongs to the class of methanamine derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to a pyrrole ring, which is further connected to a methanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrrole ring.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine can be compared with other similar compounds, such as:
N-(4-methoxybenzyl)-1H-pyrrol-2-yl)methanamine: Lacks the methyl group on the pyrrole ring.
N-(4-methoxybenzyl)-1-(1H-pyrrol-2-yl)methanamine: Lacks the methyl group on the pyrrole ring and the methanamine moiety.
N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)ethanamine: Contains an ethanamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18N2O/c1-16-9-3-4-13(16)11-15-10-12-5-7-14(17-2)8-6-12/h3-9,15H,10-11H2,1-2H3 |
Clé InChI |
RWYRUOOVJUZQTD-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCC2=CC=C(C=C2)OC |
SMILES canonique |
CN1C=CC=C1CNCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


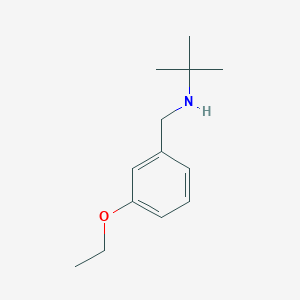
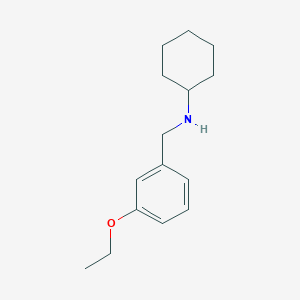
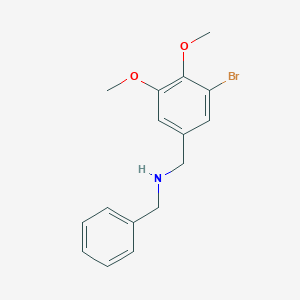
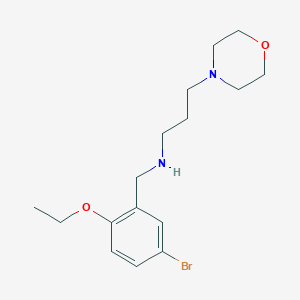
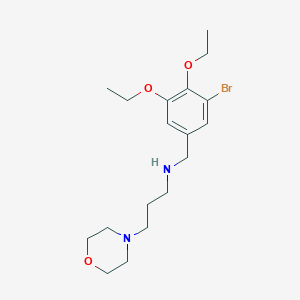
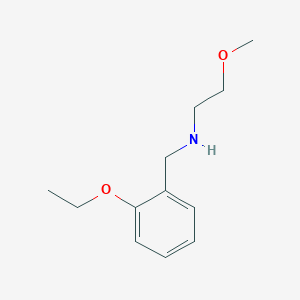
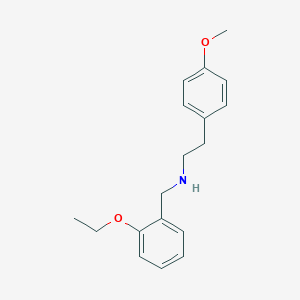
![1-[3-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502193.png)
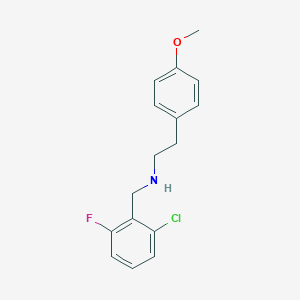
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502196.png)
![1-(4-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502197.png)
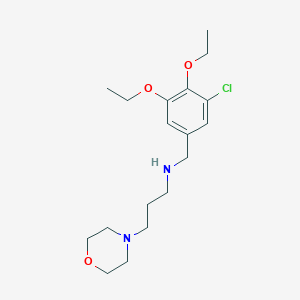
![N-(4-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502200.png)
![N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine](/img/structure/B502203.png)
